molecular formula C7H4BrFN2 B13038960 2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile

2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile

Cat. No.: B13038960
M. Wt: 215.02 g/mol
InChI Key: JIDXPWBKEUCNIE-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-bromo-5-fluoropyridine with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine oxides or other oxidized products.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile
  • 2-Amino-3-bromo-5-fluoropyridine
  • 6-Amino-5-bromopyridine-3-sulfonamide

Uniqueness

2-(3-Bromo-5-fluoropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential bioactivity compared to similar compounds .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

2-(3-bromo-5-fluoropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4BrFN2/c8-6-3-5(9)4-11-7(6)1-2-10/h3-4H,1H2

InChI Key

JIDXPWBKEUCNIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CC#N)F

Origin of Product

United States

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